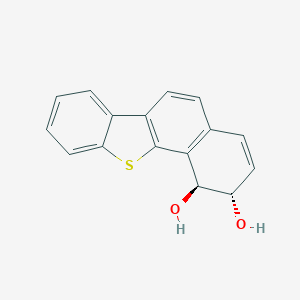
2-Tbdms-phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tbdms-phosphoramidate is a phosphoramidate compound that has gained significant attention in the scientific research community due to its unique properties. This compound has been found to exhibit promising results in various scientific research applications, including drug delivery, gene therapy, and chemical biology. In
Mécanisme D'action
The mechanism of action of 2-Tbdms-phosphoramidate involves its ability to form stable complexes with nucleic acids. This compound can effectively deliver drugs and genes to target cells by forming complexes with the nucleic acids and facilitating their transport across the cell membrane.
Biochemical and Physiological Effects:
2-Tbdms-phosphoramidate has been found to exhibit minimal toxicity and high biocompatibility, making it an ideal compound for drug delivery and gene therapy. It has also been shown to enhance the uptake of nucleic acids by target cells, resulting in improved therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Tbdms-phosphoramidate is its high stability, which allows for prolonged storage and ease of handling in lab experiments. However, its synthesis method can be complex and time-consuming, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 2-Tbdms-phosphoramidate in scientific research. One potential application is in the development of targeted drug delivery systems for the treatment of various diseases. Another potential direction is in the development of gene therapy approaches for the treatment of genetic disorders. Additionally, 2-Tbdms-phosphoramidate can be used in chemical biology to study the interactions between proteins and nucleic acids. Further research is needed to fully explore the potential of this compound in various scientific research applications.
In conclusion, 2-Tbdms-phosphoramidate is a promising compound that has the potential to revolutionize drug delivery, gene therapy, and chemical biology. Its unique properties and minimal toxicity make it an ideal compound for various scientific research applications. Further research is needed to fully explore the potential of this compound and its future directions.
Méthodes De Synthèse
2-Tbdms-phosphoramidate can be synthesized by reacting Tbdms-protected amine with phosphorus oxychloride in the presence of a base. This reaction results in the formation of 2-Tbdms-phosphoramidate, which can be purified using column chromatography.
Applications De Recherche Scientifique
2-Tbdms-phosphoramidate has been used in various scientific research applications, including drug delivery, gene therapy, and chemical biology. This compound has been found to be an effective carrier for delivering drugs and genes to target cells. It has also been used in chemical biology to study the interactions between proteins and nucleic acids.
Propriétés
Numéro CAS |
126922-65-4 |
|---|---|
Nom du produit |
2-Tbdms-phosphoramidate |
Formule moléculaire |
C23H40N7O6PSi |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-N-ethenyl-N-ethylphosphonamidic acid |
InChI |
InChI=1S/C23H40N7O6PSi/c1-10-29(11-2)37(32,33)34-13-17-18(31)19(36-38(8,9)23(3,4)5)21(35-17)30-15-25-16-12-24-22(27-20(16)30)26-14-28(6)7/h10,12,14-15,17-19,21,31H,1,11,13H2,2-9H3,(H,32,33)/b26-14+/t17-,18-,19-,21-/m1/s1 |
Clé InChI |
KDKWREOBESUYPO-FXQIDPKWSA-N |
SMILES isomérique |
CCN(C=C)P(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)/N=C/N(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES |
CCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES canonique |
CCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
Synonymes |
2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3',5'-cyclic diethylphosphoramidate 2-TBDMS-phosphoramidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)


![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)
![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
